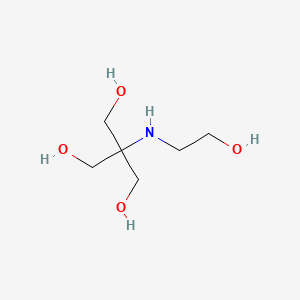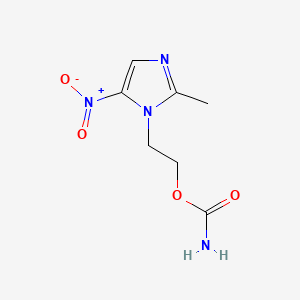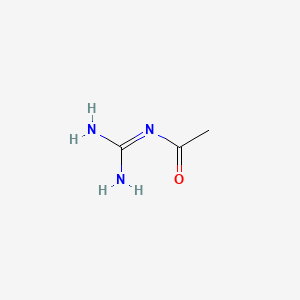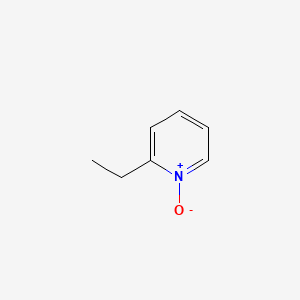
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Vue d'ensemble
Description
The compound "2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol" is a derivative of 2-amino-1,3-propane diols, which serve as a versatile platform for the synthesis of various functional compounds. These diols can be chemically modified to produce a range of functional cyclic carbonate monomers and polymers with potential applications in biomedical and environmentally friendly products .
Synthesis Analysis
The synthesis of derivatives of 2-amino-1,3-propane diols typically involves a two-step strategy. Initially, the amino group is reacted with electrophiles to yield functional diol intermediates. These intermediates are then cyclized to form functional aliphatic cyclic carbonate monomers . In another synthesis approach, 2-amino-2-(diphenylamino)-propane-1,3-diol is prepared by reacting 2-amino-2`bromo-1,3-propane diol with diphenylamine in alcohol . Additionally, Schiff base compounds have been synthesized using 2-amino-2-hydroxymethyl-propane-1,3-diol as a starting material, followed by reduction to obtain the desired products .
Molecular Structure Analysis
The molecular structure of derivatives of 2-amino-1,3-propane diols can be characterized using techniques such as NMR and IR spectroscopy . The crystal structure of related host compounds, such as 2,2-di(p-hydroxyphenyl)propane, has been determined, showing high inclusion ability towards various guest molecules . Similarly, the crystal structure of a dinuclear cobalt(III) complex derived from a Schiff base ligand based on 2-amino-1,3-propane diol has been elucidated, revealing an octahedral coordination around the cobalt atoms .
Chemical Reactions Analysis
The chemical reactivity of 2-amino-1,3-propane diol derivatives includes their ability to form complexes with metal ions such as nickel(II), copper(II), and zinc(II) . These compounds can also undergo electrophilic reactions, as demonstrated by the synthesis of various stereoisomers with different configurations at the dioxane ring . The Schiff base ligands derived from these diols can coordinate with copper(II) to form various coordination compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-1,3-propane diol derivatives are influenced by their molecular structure and the functional groups present. The protonation constant of the ligand and the formation constants of metal complexes have been determined using potentiometric techniques, indicating the ligand's ability to bind with metal ions . The thermal stability and decomposition pathways of coordination compounds derived from these diols have been studied, showing dehydration and thermal decomposition steps .
Applications De Recherche Scientifique
Synthesis Approaches : The compound 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol, and its derivatives, have been synthesized through various methods. One approach involved using ethanol as a solvent at room temperature, utilizing 3,5-dibromo-salicylaldehyde and 2-amino-2-hydroxymethyl-propane-1,3-diol as raw materials (Xu Yong-hong, 2008). Another synthesis method reported a four-step synthesis starting from TRIS [2-amino-2-(hydroxymethyl) propane-1,3-diol] to produce 3-Oxa-7-thia-1-r-azabicyclo[3.3.0]-c-5-octane single functionalized at the C-5 position (But et al., 2010).
Chemical Properties and Interactions : The compound interacts with transition metal ions such as Cu(II), affecting the interactions of these ions with biomolecules. This is particularly significant because the compound is used in high molar excess in biochemical buffers. Research has provided detailed insights into the stoichiometry, stability, and reactivity of cupric complexes involving this compound (Nagaj et al., 2013).
Magnetic Properties and Synthesis of Complexes : In the field of magnetism and material science, the compound has been used to synthesize novel complexes. For instance, its interaction with iron(III) carboxylates led to the assembly of high-nuclearity complexes, showcasing its utility in creating materials with specific magnetic properties (Ferguson et al., 2008).
Application in Catalysis : The compound's derivatives have been used in synthesizing various catalysts. For example, dinuclear complexes were synthesized using Schiff base ligands derived from this compound, which showed different morphology and size, influencing the catalytic efficiency in alcohol oxidations (Majumder et al., 2017).
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO4/c8-2-1-7-6(3-9,4-10)5-11/h7-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWJRAWXTDGSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064635 | |
| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol | |
CAS RN |
7343-51-3 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7343-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-HYDROXYETHYL)AMINO)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CGV8R43A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















